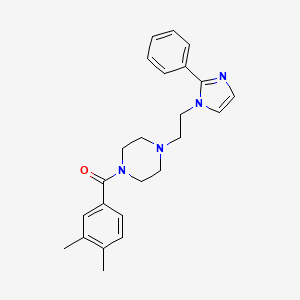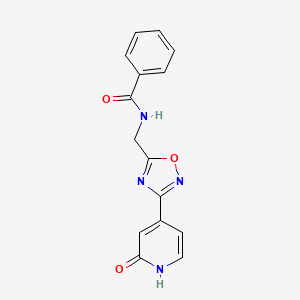
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide” is a chemical compound with diverse applications in scientific research1. Its unique structure allows for exploration in various fields, such as pharmaceuticals and material science, making it an intriguing substance for further investigation1.
Molecular Structure Analysis
The molecular formula of this compound is C16H11F3N4O32. It has a molecular weight of 364.2842. The structure is characterized by a 2-oxo-1,2-dihydropyridin-4-yl group, a 1,2,4-oxadiazol-5-yl group, and a benzamide group342.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. However, similar compounds are typically solid at room temperature5. The purity of the compound is typically around 97%5.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Anti-inflammatory and Anti-cancer Agents
Research has led to the synthesis of novel compounds with potential anti-inflammatory and anti-cancer properties. For example, substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides were synthesized and showed promise as anti-inflammatory and anti-cancer agents (Madhavi Gangapuram & K. Redda, 2009). Similarly, a series of substituted benzamides were designed, synthesized, and evaluated for their anticancer activity against several cancer cell lines, demonstrating moderate to excellent anticancer activity (B. Ravinaik et al., 2021).
Development of Novel Coordination Complexes
The synthesis of novel compounds extends to the creation of coordination complexes, which could have implications in material science and catalysis. A study synthesized a compound via cyclization of thioxothiourea and further explored its coordination with Pd(II) and Ni(II) ions, providing insights into potential applications in catalysis or material science (F. Adhami et al., 2012).
Exploration of Biological Activity Predictions
The potential biological activities of synthesized compounds have been predicted using computational methods. For instance, a one-pot condensation led to the formation of novel bicyclic systems, with predictions of biological activity indicating possible pharmaceutical applications (Y. Kharchenko et al., 2008).
Antidiabetic and Antimicrobial Screening
Further research has focused on the antidiabetic and antimicrobial potential of these compounds. Novel dihydropyrimidine derivatives were synthesized and screened for antidiabetic activity, demonstrating the compounds' potential in managing diabetes (J. Lalpara et al., 2021). Additionally, the antimicrobial screening of thiazole-based 1,3,4-oxadiazoles heterocycles against various bacteria and fungi highlighted significant antibacterial and antifungal activities (N. Desai et al., 2016).
Antioxidant Evaluation
Compounds have also been evaluated for their antioxidant properties. Some newly synthesized compounds demonstrated excellent antioxidant activity and protection against DNA damage, suggesting potential applications in combating oxidative stress-related diseases (S. Bondock, Shymaa Adel, & H. Etman, 2016).
Safety And Hazards
The safety and hazards associated with this compound are not fully detailed in the available resources. However, similar compounds may pose hazards such as being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation5. Appropriate safety measures should be taken when handling this compound5.
Zukünftige Richtungen
The unique structure of “N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide” makes it an interesting subject for further research in various fields, such as pharmaceuticals and material science1. Future research could focus on exploring its potential applications, understanding its mechanism of action, and optimizing its synthesis process.
Please note that this analysis is based on the limited information available from the web search results and may not be fully accurate or comprehensive. For more detailed and accurate information, please refer to specialized chemical databases or scientific literature.
Eigenschaften
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-12-8-11(6-7-16-12)14-18-13(22-19-14)9-17-15(21)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNYXUAOCRRIHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

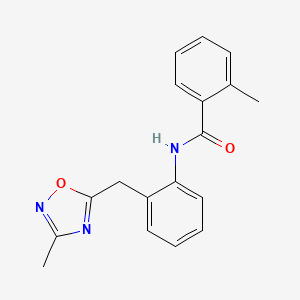
![N-phenyl-3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-1-carboxamide](/img/structure/B2602281.png)


![Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate](/img/structure/B2602285.png)
![N-(4-ethoxyphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2602287.png)
![2-Methyl-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2602288.png)
![2-Fluoro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2602289.png)
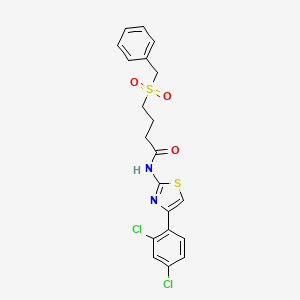
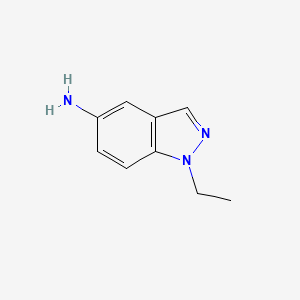

![2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2602297.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602298.png)
